Dehydroxydehydro Terfenadine Dehydroxydehydro Terfenadine
Brand Name: Vulcanchem
CAS No.: 104953-06-2
VCID: VC0042402
InChI: InChI=1S/C32H39NO/c1-31(2,3)27-19-17-26(18-20-27)12-10-11-23-33-24-21-30(22-25-33)32(34,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-20,30,34H,11,21-25H2,1-3H3/b12-10+
SMILES: CC(C)(C)C1=CC=C(C=C1)C=CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Molecular Formula: C32H39NO
Molecular Weight: 453.67

Dehydroxydehydro Terfenadine

CAS No.: 104953-06-2

Cat. No.: VC0042402

Molecular Formula: C32H39NO

Molecular Weight: 453.67

* For research use only. Not for human or veterinary use.

Dehydroxydehydro Terfenadine - 104953-06-2

Specification

CAS No. 104953-06-2
Molecular Formula C32H39NO
Molecular Weight 453.67
IUPAC Name [1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidin-4-yl]-diphenylmethanol
Standard InChI InChI=1S/C32H39NO/c1-31(2,3)27-19-17-26(18-20-27)12-10-11-23-33-24-21-30(22-25-33)32(34,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-20,30,34H,11,21-25H2,1-3H3/b12-10+
Standard InChI Key LQTTZRLNHNLXQW-ZRDIBKRKSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C=CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Introduction

Chemical Identity and Basic Properties

Dehydroxydehydro terfenadine, identified by CAS number 104953-06-2, is an organic compound with the molecular formula C32H39NO and a molecular weight of 453.66 g/mol . Its IUPAC name is [1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidin-4-yl]-diphenylmethanol . This compound represents a structural modification of terfenadine, a histamine H1-receptor antagonist that was previously used in clinical practice for allergy treatment but was later withdrawn due to cardiac safety concerns .

The compound features specific structural modifications that enhance its stability and potentially reduce the side effects associated with its parent compound, terfenadine . These modifications make it valuable for various research applications, particularly in studies examining histamine receptor interactions and potential therapeutic applications.

Structural Identifiers

The compound can be identified through various standard chemical identifiers:

  • InChI: InChI=1S/C32H39NO/c1-31(2,3)27-19-17-26(18-20-27)12-10-11-23-33-24-21-30(22-25-33)32(34,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-20,30,34H,11,21-25H2,1-3H3/b12-10+

  • SMILES: CC(C)(C)c1ccc(\C=C\CCN2CCC(CC2)C(O)(c3ccccc3)c4ccccc4)cc1

Molecular Structure and Key Features

The molecular structure of dehydroxydehydro terfenadine contains several key structural features that define its chemical behavior and biological activity. The compound possesses a piperidine ring core with a diphenylmethanol substituent at the 4-position and a 4-(4-tert-butylphenyl)but-3-enyl group attached to the nitrogen atom of the piperidine ring .

A distinctive structural feature is the presence of the (E)-but-3-enyl linkage (trans configuration), which differs from the saturated butyl chain found in terfenadine . This unsaturated bond introduces rigidity to the molecular structure and may influence the compound's binding characteristics and metabolic stability.

Predicted Physicochemical Properties

Based on analytical data, the compound exhibits specific collision cross-section values that help characterize its molecular conformation and interaction potential:

Adductm/zPredicted CCS (Ų)
[M+H]+454.31044221.1
[M+Na]+476.29238235.2
[M+NH4]+471.33698228.4
[M+K]+492.26632224.9
[M-H]-452.29588228.5
[M+Na-2H]-474.27783231.4
[M]+453.30261225.5
[M]-453.30371225.5

Table 1: Predicted Collision Cross Section Values for Dehydroxydehydro Terfenadine

These collision cross-section values provide important information for analytical identification and structural characterization of the compound, particularly in mass spectrometry-based analyses.

Relationship to Terfenadine

Dehydroxydehydro terfenadine is structurally related to terfenadine, a non-sedating histamine H1-receptor antagonist that was previously approved for treating allergic conditions . Terfenadine (C32H41NO2) differs from dehydroxydehydro terfenadine (C32H39NO) by having two additional hydrogen atoms and an additional oxygen atom .

The structural modifications in dehydroxydehydro terfenadine were designed to overcome certain limitations associated with terfenadine. Terfenadine was withdrawn from the U.S. market in the 1990s due to its association with QT interval prolongation and the risk of cardiac arrhythmias, particularly when co-administered with certain medications that inhibit its metabolism .

Comparative Analysis

The key structural differences between terfenadine and dehydroxydehydro terfenadine include:

  • The absence of a hydroxyl group (dehydroxy modification)

  • The introduction of an unsaturated bond (dehydro modification)

These modifications potentially alter the compound's metabolism pathway and reduce the risk of QT interval prolongation that was associated with terfenadine .

Research Applications

Dehydroxydehydro terfenadine has several potential applications in scientific research, particularly in areas related to histamine receptor pharmacology and drug development.

Pharmacological Research

As a derivative of terfenadine with modified structural features, dehydroxydehydro terfenadine provides a valuable research tool for studying structure-activity relationships of histamine H1 receptor antagonists . Its modified structure offers insights into how specific molecular features influence binding affinity, selectivity, and safety profiles of antihistamine compounds.

Cancer Research

Based on recent findings regarding terfenadine's anti-cancer properties, dehydroxydehydro terfenadine may be valuable in cancer research, particularly in studies investigating STAT3 signaling pathways . The compound could potentially serve as a lead structure for developing new anticancer agents targeting colorectal and other types of cancer.

Drug Development

The structural modifications incorporated in dehydroxydehydro terfenadine represent an approach to improving the safety profile of terfenadine while maintaining its therapeutic efficacy . This serves as a case study in drug development, illustrating how structural modifications can be employed to address safety concerns while preserving pharmacological activity.

Comparison with Related Compounds

Dehydroxydehydro terfenadine belongs to a family of histamine H1 receptor antagonists that includes terfenadine and fexofenadine. Fexofenadine, the active metabolite of terfenadine, replaced terfenadine in clinical use due to improved cardiac safety profile .

Structural Comparison

The structural relationships between these compounds highlight the evolution of antihistamine drug development:

  • Terfenadine: Features a hydroxyl group and saturated alkyl chain

  • Dehydroxydehydro terfenadine: Lacks the hydroxyl group and contains an unsaturated bond

  • Fexofenadine: Contains a carboxylic acid group that significantly alters its pharmacokinetic properties

These structural differences translate to distinct pharmacological profiles, particularly regarding metabolism and cardiac safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator